

Dutacatib: An In-Depth Analysis of its Biochemical Impact

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Compound of Interest

Compound Name: *Dutacatib*

Cat. No.: *B1624490*

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Introduction

Dutacatib (AFG495) is a potent and selective, non-covalent inhibitor of cathepsin K, a lysosomal cysteine protease. Primarily investigated for its role in bone metabolism, **Dutacatib** has demonstrated potential in preclinical models of cancer-induced bone disease. Furthermore, it has been identified as an inhibitor of the SARS-CoV-2 3CL protease, suggesting a possible role as an antiviral agent. This technical guide provides a comprehensive overview of the biochemical pathways affected by **Dutacatib**, supported by available quantitative data, detailed experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Inhibition of Cathepsin K

The principal mechanism of action of **Dutacatib** is the inhibition of cathepsin K. Cathepsin K is highly expressed in osteoclasts, the cells responsible for bone resorption. In the acidic microenvironment of the resorption lacuna, cathepsin K degrades the primary component of the bone matrix, type I collagen. By inhibiting this enzymatic activity, **Dutacatib** effectively reduces bone resorption.

Quantitative Data: Inhibitory Potency and Selectivity

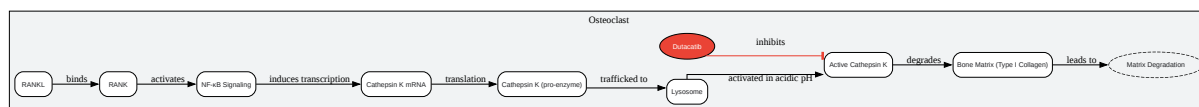
Dutacatib exhibits a high affinity for human cathepsin K. The table below summarizes the available data on its inhibitory concentration.

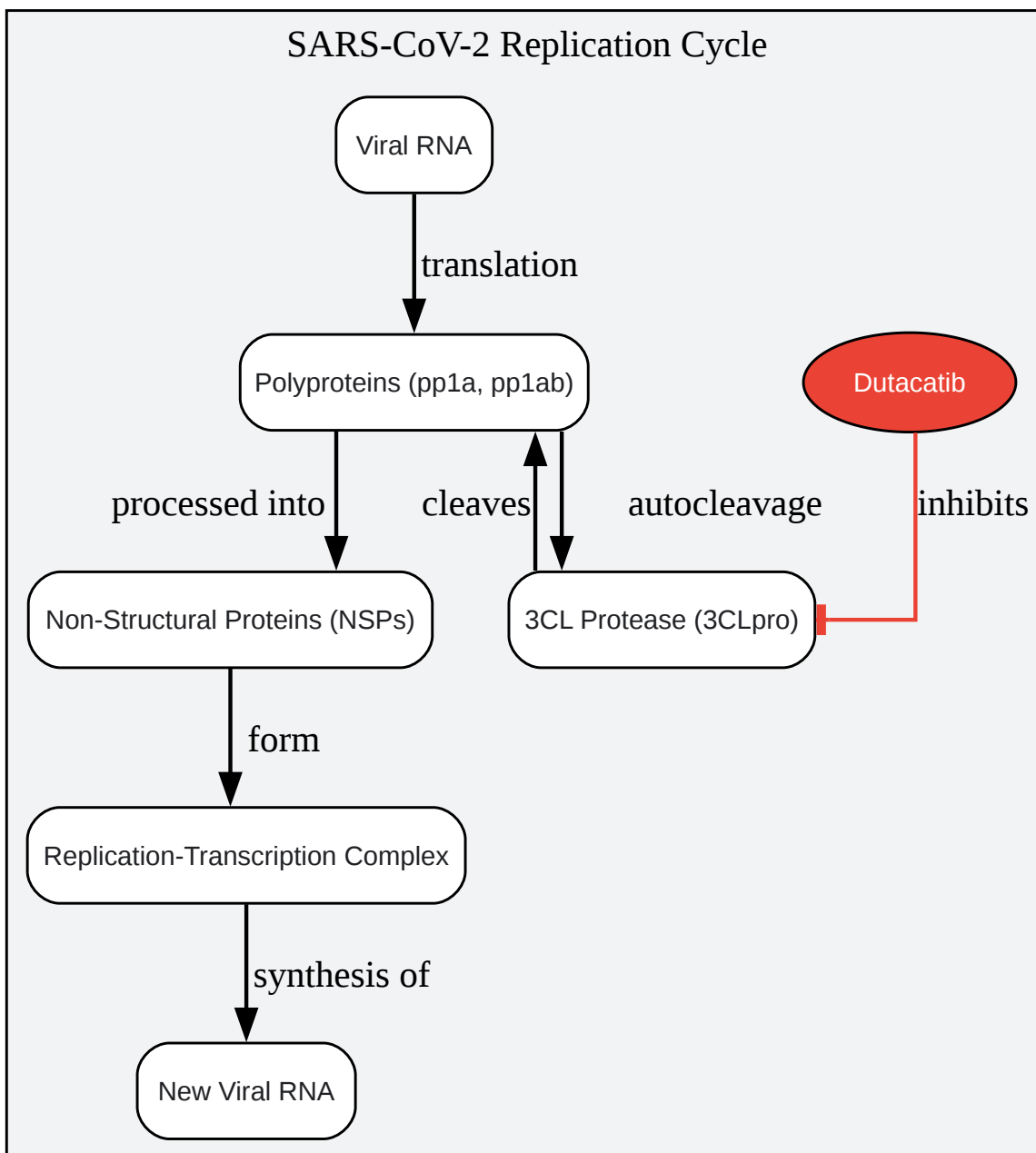
Target Enzyme	IC50 (nM)	Species	Notes
Cathepsin K	3-6	Human	Potent, non-covalent inhibition.
Cathepsin L	-	Human	Excellent selectivity profile versus Cathepsin L. Specific IC50 not available.
Cathepsin S	-	Human	Excellent selectivity profile versus Cathepsin S. Specific IC50 not available.
Cathepsin B	-	Human	Data not available.
SARS-CoV-2 3CLpro	-	-	Dutacatib has been identified as an inhibitor. Specific IC50 not available.

Biochemical Pathways Modulated by Dutacatib

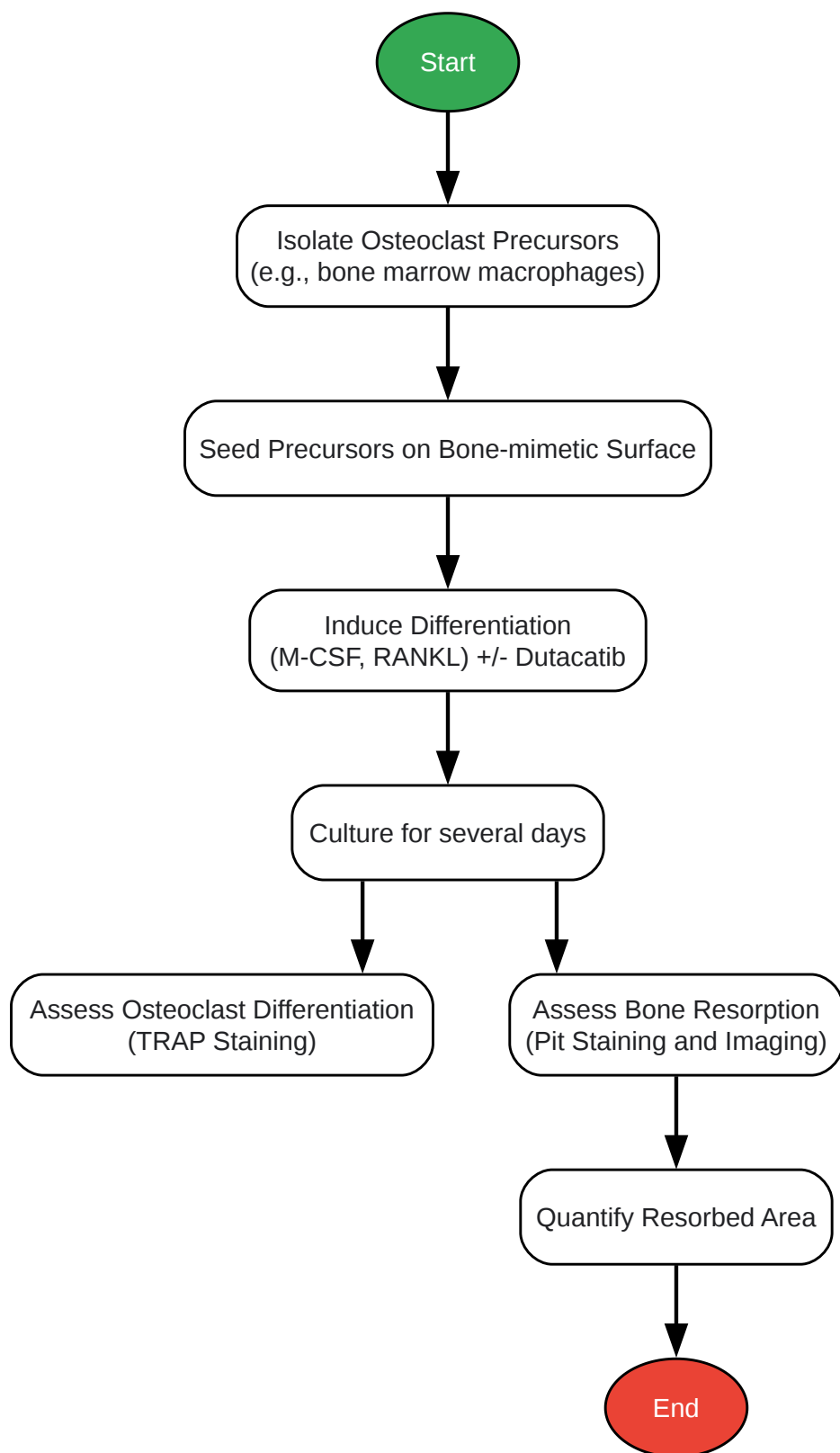
Osteoclast-Mediated Bone Resorption Pathway

Dutacatib's primary therapeutic potential lies in its ability to interrupt the process of osteoclastic bone resorption. This is particularly relevant in pathologies characterized by excessive bone loss, such as osteoporosis and cancer-induced bone disease.









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